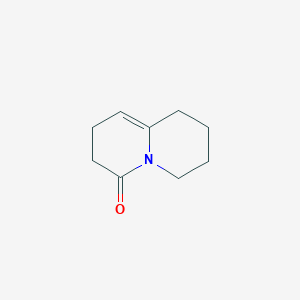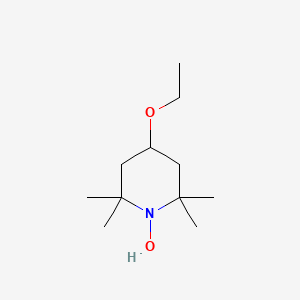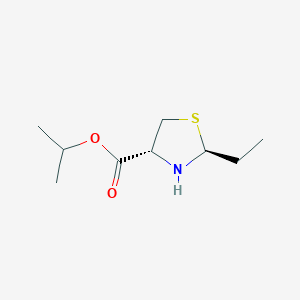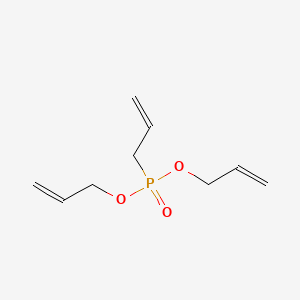
2,3,6,7,8,9-Hexahydroquinolizin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,8,9-Hexahydroquinolizin-4-one is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are of significant interest in organic chemistry due to their wide range of applications in biological and industrial fields. This compound, in particular, has a unique structure that makes it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,8,9-Hexahydroquinolizin-4-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-aryl-2-pyrazoline-5-one, aromatic aldehyde, and 6-amino-2-thiouracil in the presence of piperidine as a catalyst . This one-pot three-component reaction is efficient and reduces reaction time.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of recyclable catalysts and eco-friendly solvents. For example, β-cyclodextrin-SO3H can be used as a recyclable catalyst in aqueous media, providing a convenient and efficient strategy for the preparation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6,7,8,9-Hexahydroquinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, secondary amides, and various catalysts such as Iridium complexes . The reaction conditions are typically mild, allowing for efficient synthesis and modification of the compound.
Major Products Formed: The major products formed from these reactions include bicyclic and monocyclic derivatives of this compound. These derivatives have diverse applications in medicinal chemistry and other fields .
Wissenschaftliche Forschungsanwendungen
2,3,6,7,8,9-Hexahydroquinolizin-4-one has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the development of new materials and industrial products due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 2,3,6,7,8,9-Hexahydroquinolizin-4-one involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of certain enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,3,6,7,8,9-Hexahydroquinolizin-4-one include 8-hydroxyquinoline, 4-oxoquinoline-3-carboxylic acid, and various hexahydroisoquinoline derivatives .
Uniqueness: What sets this compound apart from these similar compounds is its unique structure, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2,3,6,7,8,9-hexahydroquinolizin-4-one |
InChI |
InChI=1S/C9H13NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h5H,1-4,6-7H2 |
InChI-Schlüssel |
AMSKQOBRDYFGLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=CCCC2=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)





![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)


![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
